Hexahidroxoantimonato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium hexahydroxoantimonate, also known as potassium antimonyl hexahydroxide, is a compound of antimony and potassium with the chemical formula K2Sb6O13. It is a white solid that is used in various scientific applications, such as in the synthesis of organic compounds and in the production of antimony compounds. Potassium hexahydroxoantimonate has also been used in the laboratory for the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Precursor en la Síntesis

El hexahidroxoantimonato de potasio se puede utilizar como una sal precursora para sintetizar otros compuestos . Por ejemplo, se puede utilizar para sintetizar óxido de antimonio (Sb2O3), que tiene su propio rango de aplicaciones .

Material Absorbente

El óxido de antimonio (Sb2O3), sintetizado a partir de this compound, se puede utilizar como un material absorbente para la eliminación de cobalto de residuos radiactivos . Esto lo hace valioso en la gestión de residuos nucleares.

Producción de Complejos Anfifílicos de Antimonio

El this compound también se puede utilizar para sintetizar complejos anfifílicos de antimonio (V) . Estos complejos tienen aplicaciones potenciales en varios campos, incluida la ciencia de los materiales y la medicina.

Química Analítica

En química analítica, el this compound se utiliza como reactivo debido a sus propiedades químicas únicas .

Estudio de las Vías de Disociación

El this compound se ha utilizado en estudios experimentales y teóricos para desentrañar las vías de disociación del ácido acético tras la transferencia de electrones en colisiones de potasio .

Producción de Toxinas de Escorpión

En investigación biológica, el this compound se ha utilizado en la producción de toxinas de escorpión recombinantes . Estas toxinas son bloqueadores de poros de los canales de potasio y tienen aplicaciones potenciales en investigación médica.

Mecanismo De Acción

Target of Action

Potassium hexahydroxoantimonate is a chemical compound of antimony It’s known that antimony compounds generally interact with a wide number of exogenous and endogenous hydrophobic electrophiles .

Mode of Action

It is known to participate in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . This suggests that it may play a role in detoxification processes.

Biochemical Pathways

It’s known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones , indicating its potential involvement in steroid hormone pathways.

Result of Action

It’s known to be used as a precursor salt to synthesize antimony oxide (sb2o3), which is applicable as a sorbent material for the removal of cobalt from radioactive waste . It’s also used to synthesize amphiphilic antimony(V) complexes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium hexahydroxoantimonate. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . It’s also known to be harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects , indicating that its action and efficacy can be influenced by environmental conditions and exposure routes.

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Potassium hexahydroxoantimonate can be achieved by reacting potassium hydroxide with antimony pentoxide in water followed by precipitation with hydrochloric acid.", "Starting Materials": [ "Potassium hydroxide", "Antimony pentoxide", "Water", "Hydrochloric acid" ], "Reaction": [ "Mix potassium hydroxide and antimony pentoxide in water", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the resulting solution", "Add hydrochloric acid to the solution to precipitate Potassium hexahydroxoantimonate", "Filter the precipitate and wash with water", "Dry the product at 100°C for 2-3 hours" ] } | |

Número CAS |

12208-13-8 |

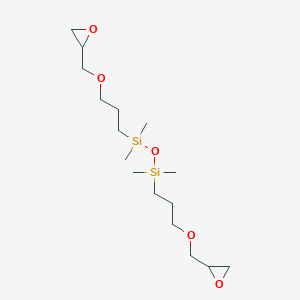

Fórmula molecular |

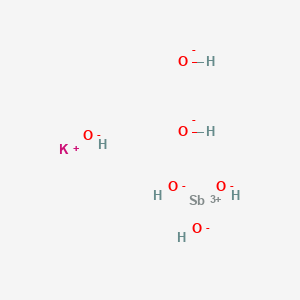

H6KO6Sb |

Peso molecular |

262.90 g/mol |

Nombre IUPAC |

potassium;antimony(5+);hexahydroxide |

InChI |

InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;;+5/p-6 |

Clave InChI |

DUBGVNNAYGFUKU-UHFFFAOYSA-H |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+3] |

SMILES canónico |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Sb+5] |

Origen del producto |

United States |

Q & A

Q1: What are the potential toxicity concerns associated with meglumine antimoniate synthesized using potassium hexahydroxoantimonate?

A2: Research indicates that meglumine antimoniate synthesized using potassium hexahydroxoantimonate (AM1) may induce renal and cardiac toxicity, potentially linked to the higher residual potassium content (113 mmol/L) observed in this formulation []. Specifically, AM1 administration in rats led to increased serum potassium levels and significant variations in electrocardiogram (ECG) parameters like the QT and QTc intervals, suggesting potential cardiac risks []. These findings emphasize the importance of controlling residual potassium levels during synthesis and highlight the need for further investigation into the long-term safety profile of AM1.

Q2: Beyond meglumine antimoniate, are there other applications of potassium hexahydroxoantimonate in pharmaceutical research?

A3: Yes, potassium hexahydroxoantimonate is being explored for the development of novel anti-leishmanial compounds. For instance, it serves as a precursor in synthesizing pentavalent antimony-quercetin complexes []. Quercetin, a flavonoid with known leishmanicidal properties, forms a complex with antimony(V) from potassium hexahydroxoantimonate []. This complex formation, confirmed through techniques like spectrofluorimetry, UV-Vis spectrophotometry, and X-ray diffraction, demonstrates the potential of potassium hexahydroxoantimonate in developing innovative therapeutic agents against leishmaniasis [].

Q3: What analytical techniques are important for characterizing and evaluating the quality of potassium hexahydroxoantimonate and its derivatives?

A3: Characterization of potassium hexahydroxoantimonate and its derivatives relies on various analytical techniques. These include:

- Elemental analysis (C, H, N): To determine the elemental composition and purity of the synthesized compound [].

- Atomic absorption spectroscopy: To quantify the amount of antimony present in the sample [].

- Proton nuclear magnetic resonance (NMR) spectroscopy: To analyze the structure and coordination behavior of molecules interacting with antimony [].

- High-resolution positive-ion electrospray ionization mass spectrometry (ESI(+)-MS): To identify the different ionic species present and their relative abundance, providing insights into the composition and purity of the compound [].

- X-ray diffraction (XRD): To analyze the crystallinity of the compound, differentiating it from starting materials and revealing structural information [].

- Energy-dispersive X-ray (EDX) analysis: To confirm the presence of specific elements, like antimony, within the sample [].

- Fourier transform infrared (FT-IR) spectroscopy: To identify functional groups and characterize the binding sites within the complex [].

- Thermogravimetric analysis (TGA): To assess the thermal stability and decomposition patterns of the compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)